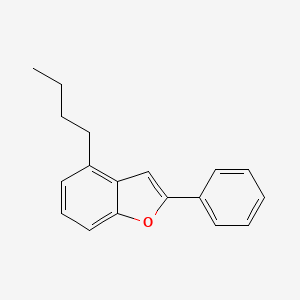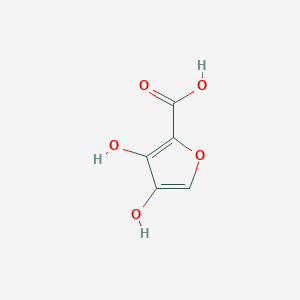
3,4-Dihydroxyfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxyfuran-2-carboxylic acid is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with two hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furan-dicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Ascorbic acid: A furan-based lactone with similar structural features
Uniqueness
3,4-Dihydroxyfuran-2-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H4O5 |
|---|---|
Molekulargewicht |
144.08 g/mol |
IUPAC-Name |
3,4-dihydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9) |
InChI-Schlüssel |
PXSHYMDFJMPGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(O1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



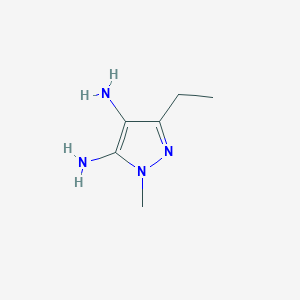
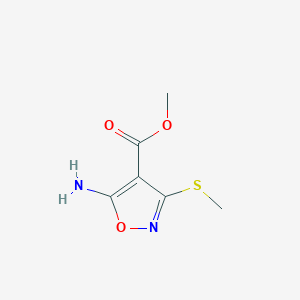



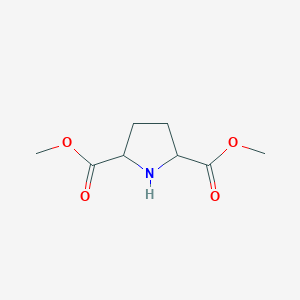
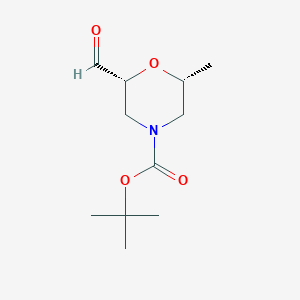
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)

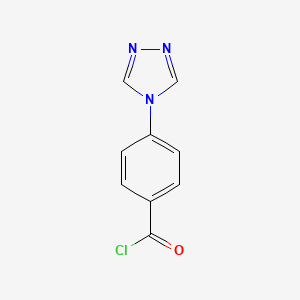
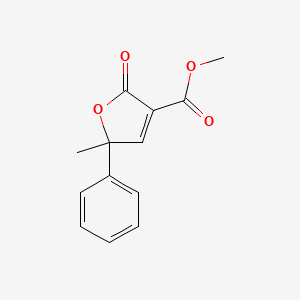
![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
